molecular formula C10H11N7O4 B4185850 4-amino-N-{2-[(3-nitropyridin-2-yl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide

4-amino-N-{2-[(3-nitropyridin-2-yl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide

Cat. No.: B4185850
M. Wt: 293.24 g/mol
InChI Key: WGADKKZHEGLBKM-UHFFFAOYSA-N
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Description

4-amino-N-{2-[(3-nitropyridin-2-yl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide is a complex organic compound that features a unique structure combining an oxadiazole ring with a nitropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-{2-[(3-nitropyridin-2-yl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the nitropyridine intermediate, which is then coupled with an oxadiazole derivative. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-{2-[(3-nitropyridin-2-yl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, strong acids like sulfuric acid for oxidation, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

4-amino-N-{2-[(3-nitropyridin-2-yl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-N-{2-[(3-nitropyridin-2-yl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxadiazole ring can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of an oxadiazole ring and a nitropyridine moiety, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-amino-N-[2-[(3-nitropyridin-2-yl)amino]ethyl]-1,2,5-oxadiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N7O4/c11-8-7(15-21-16-8)10(18)14-5-4-13-9-6(17(19)20)2-1-3-12-9/h1-3H,4-5H2,(H2,11,16)(H,12,13)(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGADKKZHEGLBKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NCCNC(=O)C2=NON=C2N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24782396
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-N-{2-[(3-nitropyridin-2-yl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
4-amino-N-{2-[(3-nitropyridin-2-yl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
4-amino-N-{2-[(3-nitropyridin-2-yl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
4-amino-N-{2-[(3-nitropyridin-2-yl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
4-amino-N-{2-[(3-nitropyridin-2-yl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
4-amino-N-{2-[(3-nitropyridin-2-yl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide

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